Chlorhydrate de 1,4-diaminobutane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Putrescine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of polyamines like spermidine and spermine.

Biology: It plays a role in cell proliferation and stress responses in plants.

Medicine: It is used in the study of cell growth and differentiation.

Industry: It is a component of agrochemicals, surfactants, pharmaceuticals, polymers, and additives.

Mécanisme D'action

- Primary Targets : 1,4-Diaminobutane dihydrochloride acts as a cross-linking agent in polymer chemistry, aiding in the formation of polymers with improved mechanical properties .

- As a building block in organic synthesis, it participates in the formation of various organic compounds, including pharmaceutical drugs and agrochemicals .

- ADME Properties :

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Analyse Biochimique

Biochemical Properties

1,4-Diaminobutane dihydrochloride exhibits basic properties due to the presence of amino groups . It can act as a weak base, forming salts with strong acids . In biochemical research, it is utilized in the preparation of specialized cell culture media for stem cell cultivation . It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants .

Cellular Effects

1,4-Diaminobutane dihydrochloride is considered an occupational hepatotoxin and a secondary hepatotoxin . This means that it has the potential to cause liver damage if ingested or exposed to in high concentrations . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

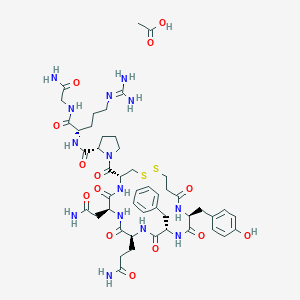

1,4-Diaminobutane dihydrochloride is an NMDA receptor agonist produced by the breakdown of amino acids after the death of an organism. It is a polyamine plant growth regulator affecting the synthesis of macromolecules and the development of root systems in plants. It binds to the polyamine modulatory site of the NMDA receptor and potentiates NMDA-induced currents .

Temporal Effects in Laboratory Settings

1,4-Diaminobutane dihydrochloride is stable, but hygroscopic . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is important to handle this compound with care as it can be toxic and a skin and eye irritant .

Dosage Effects in Animal Models

The toxicity of 1,4-Diaminobutane dihydrochloride is relatively low, but safety precautions should still be taken. The oral median lethal dose (LD50) in rats is 463 mg/kg, and the dermal LD50 in rabbits is 1.576 g/kg .

Metabolic Pathways

1,4-Diaminobutane dihydrochloride is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) .

Transport and Distribution

1,4-Diaminobutane dihydrochloride is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions . This property allows it to be easily transported and distributed within cells and tissues .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le chlorhydrate de putrescine peut être synthétisé via la décarboxylation de l'ornithine ou de l'arginine suivie d'une hydrolyse . La réaction implique généralement l'utilisation de l'enzyme ornithine décarboxylase pour catalyser le processus de décarboxylation .

Méthodes de Production Industrielle : À l'échelle industrielle, la putrescine est produite par l'hydrogénation du succinonitrile . Cette méthode est préférée en raison de son efficacité et de sa capacité d'adaptation.

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de putrescine subit diverses réactions chimiques, notamment :

Oxydation : La putrescine peut être oxydée pour former du 4-aminobutanal.

Réduction : Elle peut être réduite pour former du 1,4-butanediamine.

Substitution : Elle peut subir des réactions de substitution pour former des dérivés comme la spermidine et la spermine.

Réactifs et Conditions Communes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme la S-adénosylméthionine sont utilisés dans la synthèse de la spermidine et de la spermine.

Principaux Produits :

Oxydation : 4-aminobutanal

Réduction : 1,4-butanediamine

Substitution : Spermidine et spermine

4. Applications de la Recherche Scientifique

Le chlorhydrate de putrescine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de polyamines comme la spermidine et la spermine.

Biologie : Il joue un rôle dans la prolifération cellulaire et les réponses au stress chez les plantes.

Médecine : Il est utilisé dans l'étude de la croissance et de la différenciation cellulaires.

5. Mécanisme d'Action

Le chlorhydrate de putrescine se lie au site modulateur des polyamines du récepteur NMDA et potentialise les courants induits par le NMDA . Il agit comme un précurseur de la spermidine, qui est impliquée dans divers processus cellulaires, notamment la stabilisation de l'ADN et la régulation des canaux ioniques . Chez les plantes, il module les niveaux d'acide abscissique pendant les réponses au stress .

Composés Similaires:

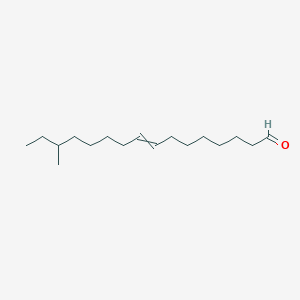

Cadaverine : Une autre polyamine biogénique formée par la décarboxylation de la lysine.

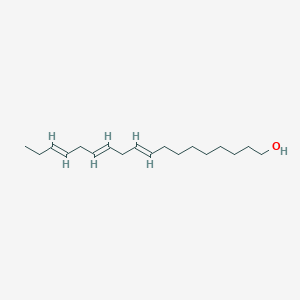

Spermidine : Une triamine formée à partir de la putrescine et de la S-adénosylméthioninamine.

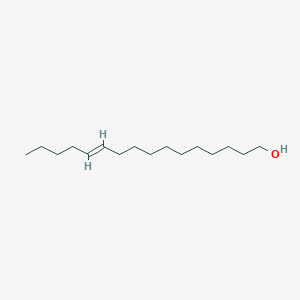

Spermine : Une tétramine formée à partir de la spermidine et d'une autre molécule de S-adénosylméthioninamine.

Unicité : Le chlorhydrate de putrescine est unique en raison de son rôle de précurseur dans la biosynthèse d'autres polyamines comme la spermidine et la spermine. Son implication dans les réponses au stress et la prolifération cellulaire en fait un composé crucial dans les systèmes végétaux et animaux .

Comparaison Avec Des Composés Similaires

Cadaverine: Another biogenic polyamine formed by the decarboxylation of lysine.

Spermidine: A triamine formed from putrescine and S-adenosylmethioninamine.

Spermine: A tetramine formed from spermidine and another molecule of S-adenosylmethioninamine.

Uniqueness: Putrescine dihydrochloride is unique due to its role as a precursor in the biosynthesis of other polyamines like spermidine and spermine. Its involvement in stress responses and cell proliferation makes it a crucial compound in both plant and animal systems .

Propriétés

IUPAC Name |

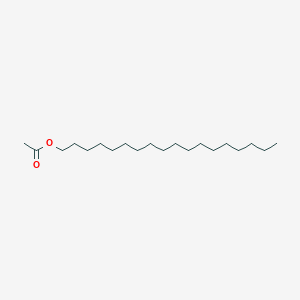

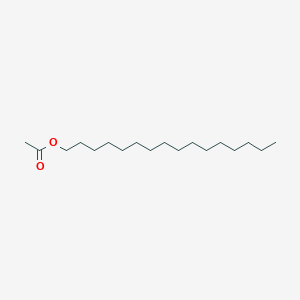

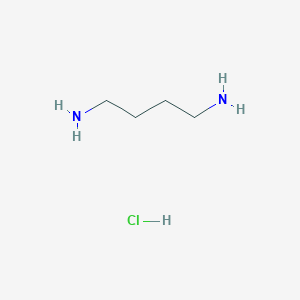

butane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059824 | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Putrescine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

333-93-7 | |

| Record name | Putrescine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminobutane dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45SUR7RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.